

physical and chemical properties of 2-Bromo-4-methyl-5-nitrophenol.

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Compound of Interest

Compound Name: **2-Bromo-4-methyl-5-nitrophenol**

Cat. No.: **B1282645**

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An In-depth Technical Guide to 2-Bromo-4-methyl-5-nitrophenol

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Bromo-4-methyl-5-nitrophenol**, a substituted nitrophenol derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific isomer, this guide also includes predicted data and information from structurally related compounds to provide a broader context for its potential characteristics and reactivity.

Core Physical and Chemical Properties

Quantitative data for **2-Bromo-4-methyl-5-nitrophenol** and its closely related isomers are summarized in the table below. It is crucial to note the scarcity of experimentally determined data for the target compound, with some values being predictions or data from isomeric structures.

| Property | 2-Bromo-4-methyl-5-nitrophenol | 2-Bromo-5-methyl-4-nitrophenol (Isomer) | 4-Bromo-2-methyl-5-nitrophenol (Isomer) | Source |
|-------------------|---|---|---|---|
| Molecular Formula | C ₇ H ₆ BrNO ₃ | C ₇ H ₆ BrNO ₃ | C ₇ H ₆ BrNO ₃ | [1] [2] [3] |
| Molecular Weight | 232.03 g/mol | 232.03 g/mol | 232.03 g/mol | [1] [2] [3] |
| CAS Number | 103448-24-4 | 14401-60-6 | 103460-73-7 | [3] [4] [5] |
| Melting Point | Data not available | 127 °C (experimental) | Data not available | [5] |
| Boiling Point | Data not available | 310.4±42.0 °C (predicted) | Data not available | [5] |
| Density | Data not available | 1.755±0.06 g/cm ³ (predicted) | Data not available | [5] |
| pKa | Data not available | 5.63±0.24 (predicted) | Data not available | [5] |
| Solubility | Data not available | Data not available | Data not available | |
| Appearance | Light yellow to yellow solid (predicted) | - | - | |

Spectroscopic Data

Experimental spectroscopic data for **2-Bromo-4-methyl-5-nitrophenol** is not readily available in the searched literature. However, spectral data for related isomers can provide insights into the expected spectral characteristics.

- **¹H NMR, ¹³C NMR, IR, and Mass Spectrometry:** While specific spectra for **2-Bromo-4-methyl-5-nitrophenol** have not been found, researchers can anticipate characteristic signals. In the ¹H NMR spectrum, distinct peaks for the aromatic protons, the methyl group protons, and the hydroxyl proton are expected. The ¹³C NMR would show signals for the

seven carbon atoms, with chemical shifts influenced by the bromine, nitro, hydroxyl, and methyl substituents. The IR spectrum would likely exhibit characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro group) vibrations. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of **2-Bromo-4-methyl-5-nitrophenol** are not explicitly available. However, based on general organic chemistry principles and procedures for similar compounds, the following methodologies can be proposed.

Proposed Synthesis of 2-Bromo-4-methyl-5-nitrophenol

A plausible synthetic route to **2-Bromo-4-methyl-5-nitrophenol** could involve the nitration of 2-bromo-4-methylphenol. The directing effects of the hydroxyl (ortho-, para-directing) and methyl (ortho-, para-directing) groups, and the deactivating effect of the bromine atom would need to be carefully considered to achieve the desired regioselectivity.

Materials:

- 2-Bromo-4-methylphenol
- Concentrated Nitric Acid (HNO_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ice
- Dichloromethane (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Distilled water

Procedure:

- In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of 2-bromo-4-methylphenol in a suitable solvent.
- Maintain the reaction temperature below 10°C throughout the addition.
- After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC).
- Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent like dichloromethane.
- Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography.

Chemical Reactivity and Potential Reactions

2-Bromo-4-methyl-5-nitrophenol possesses several reactive functional groups that can participate in various chemical transformations.

Nucleophilic Aromatic Substitution

The bromine atom on the aromatic ring can potentially be displaced by strong nucleophiles, although the presence of the deactivating nitro group might make this reaction challenging.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C). This transformation would yield 5-amino-2-bromo-4-methylphenol, a potentially valuable intermediate for further derivatization.

Proposed Experimental Protocol for Nitro Group Reduction:

- Dissolve **2-Bromo-4-methyl-5-nitrophenol** in a suitable solvent (e.g., ethanol, acetic acid).
- Add a reducing agent such as tin(II) chloride dihydrate and concentrated hydrochloric acid.
- Heat the reaction mixture under reflux for a specified period, monitoring the reaction by TLC.
- After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the amino product.
- Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude amine.
- Purify the product by recrystallization or column chromatography.

Esterification of the Phenolic Hydroxyl Group

The hydroxyl group can be esterified by reacting with an acyl chloride or a carboxylic anhydride in the presence of a base (e.g., pyridine, triethylamine).

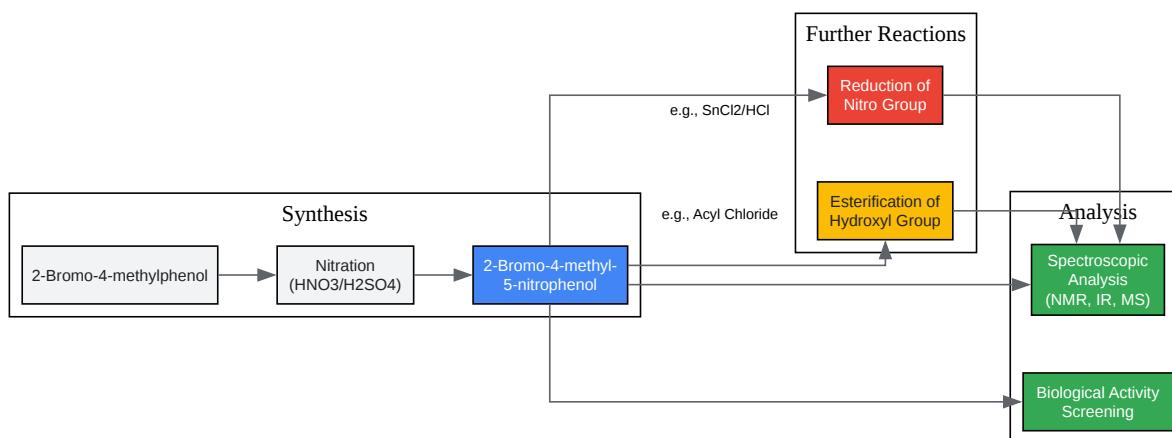
Biological Activity and Signaling Pathways

While no specific biological studies on **2-Bromo-4-methyl-5-nitrophenol** have been identified, the broader class of nitrophenol derivatives is known to exhibit a range of biological activities.
[6][7][8][9] These compounds have been investigated for their potential as antimicrobial and anticancer agents.
[6][8][9] The biological activity of substituted nitrophenols is influenced by the nature and position of the substituents on the aromatic ring.
[6] The nitro group, in particular, is a key pharmacophore in many bioactive molecules.
[8]

Given the lack of specific information on signaling pathways involving **2-Bromo-4-methyl-5-nitrophenol**, a diagrammatic representation is not currently feasible. Research into the biological effects of this specific compound would be necessary to elucidate any involved signaling cascades.

Visualizations

As no specific signaling pathways or complex experimental workflows for **2-Bromo-4-methyl-5-nitrophenol** have been described in the literature, the creation of detailed Graphviz diagrams is not applicable at this time. Should such information become available, diagrams illustrating these processes would be a valuable addition to this guide. For instance, a potential experimental workflow could be visualized as follows:



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*Caption: Proposed experimental workflow for the synthesis and subsequent reaction of **2-Bromo-4-methyl-5-nitrophenol**.*

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